molecular formula C19H13NO4 B2728781 3-(1-Acetyl-1h-indol-3-yl)-4-hydroxy-2h-chromen-2-one CAS No. 63291-66-7

3-(1-Acetyl-1h-indol-3-yl)-4-hydroxy-2h-chromen-2-one

Cat. No.: B2728781
CAS No.: 63291-66-7
M. Wt: 319.316
InChI Key: UPXQMMGMYZLGGL-UHFFFAOYSA-N
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Description

3-(1-Acetyl-1H-indol-3-yl)-4-hydroxy-2H-chromen-2-one is a complex organic compound that features both indole and chromenone moieties

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Based on its structure, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Potential mechanisms could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the temporal effects of 3-(1-Acetyl-1h-indol-3-yl)-4-hydroxy-2h-chromen-2-one in laboratory settings, including its stability, degradation, and long-term effects on cellular function, is currently unavailable . Future in vitro or in vivo studies could provide valuable insights into these aspects .

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models have not been reported . Such studies could reveal any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Future studies could explore potential interactions with enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently unavailable .

Subcellular Localization

Future studies could explore potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Acetyl-1H-indol-3-yl)-4-hydroxy-2H-chromen-2-one typically involves the condensation of indole-3-carboxaldehyde with active methylene compounds, followed by acetylation. One common method is the Knoevenagel condensation reaction, where indole-3-carboxaldehyde reacts with a suitable methylene compound in the presence of a base, such as piperidine, to form the corresponding indole derivative . This intermediate is then acetylated using acetyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield . Microwave-assisted synthesis, for example, can significantly reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-Acetyl-1H-indol-3-yl)-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions are common, particularly at the indole nitrogen and the chromenone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols .

Scientific Research Applications

3-(1-Acetyl-1H-indol-3-yl)-4-hydroxy-2H-chromen-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Acetyl-1H-indol-3-yl)-4-hydroxy-2H-chromen-2-one is unique due to its dual indole and chromenone structure, which allows for diverse chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-(1-acetylindol-3-yl)-4-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4/c1-11(21)20-10-14(12-6-2-4-8-15(12)20)17-18(22)13-7-3-5-9-16(13)24-19(17)23/h2-10,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXQMMGMYZLGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)C3=C(C4=CC=CC=C4OC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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